(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
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Description
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C18H17N3OS and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N2OS with a molecular weight of approximately 286.35 g/mol. The compound features a thieno[2,3-b]pyridine moiety linked to a dihydroquinoline structure, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thieno and quinoline structures exhibit various biological activities, including:
- Antitumor Activity : Several studies have shown that derivatives of thieno[2,3-b]pyridine can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value comparable to paclitaxel (PTX) against the MDA-MB-231 breast cancer cell line, indicating significant potential as an anti-cancer agent .
- Anti-inflammatory Effects : Thieno derivatives have been recognized for their ability to modulate inflammatory pathways. They may inhibit the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer progression .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinase Activity : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Apoptosis : By influencing apoptotic pathways, this compound can induce cell death in tumor cells.
- Impact on Cell Migration : Inhibition of factors that promote cell migration can reduce metastasis in cancer models.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thieno and quinoline derivatives:
Pharmacological Implications
Given its promising biological activities, this compound has potential applications in drug development for treating various cancers and inflammatory diseases. The structural characteristics of this compound allow for further modifications to enhance efficacy and selectivity.
Properties
IUPAC Name |
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-8-9-13-15(19)16(23-17(13)20-11)18(22)21-10-4-6-12-5-2-3-7-14(12)21/h2-3,5,7-9H,4,6,10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKZWHCGIWAFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)N3CCCC4=CC=CC=C43)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.